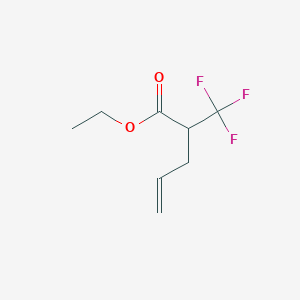

Ethyl 2-(trifluoromethyl)-4-pentenoate

Description

Ethyl 2-(trifluoromethyl)-4-pentenoate is an α-trifluoromethyl-substituted unsaturated ester with the molecular formula C₈H₁₁F₃O₂ (estimated molecular weight: ~204.17 g/mol). The compound features an ethyl ester group, a terminal alkene at position 4, and a highly electronegative trifluoromethyl (-CF₃) group at position 2. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

CAS No. |

90784-39-7 |

|---|---|

Molecular Formula |

C8H11F3O2 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

ethyl 2-(trifluoromethyl)pent-4-enoate |

InChI |

InChI=1S/C8H11F3O2/c1-3-5-6(8(9,10)11)7(12)13-4-2/h3,6H,1,4-5H2,2H3 |

InChI Key |

UIZWEBUMEYLRMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of ethyl 2-(trifluoromethyl)-4-pentenoate typically involves the introduction of the trifluoromethyl group onto a pentenoate skeleton, often via organometallic or halide-mediated reactions. The synthetic routes can be broadly classified into:

- Halide substitution reactions involving trifluoromethyl iodide or related reagents

- Organometallic addition to α,β-unsaturated esters

- Multi-step malonate-based alkylation and subsequent esterification

Specific Preparation Routes

Reaction of Ethyl Acrylate with Trifluoromethyl Iodide

One commonly employed method involves the nucleophilic substitution of ethyl acrylate with trifluoromethyl iodide under basic conditions, typically potassium carbonate. This reaction proceeds under reflux to ensure complete conversion, yielding ethyl 2-(trifluoromethyl)prop-2-enoate, a closely related compound to the pentenoate target (note: pentenoate analogs may be accessed via chain extension or further functionalization).

| Parameter | Condition |

|---|---|

| Reagents | Ethyl acrylate, trifluoromethyl iodide, K2CO3 |

| Solvent | Organic solvent (e.g., acetonitrile) |

| Temperature | Reflux (approx. 80-100 °C) |

| Reaction Time | Several hours (typ. 6-12 h) |

| Yield | Moderate to high (varies) |

This method is favored for its straightforward setup and relatively mild conditions.

Organometallic Addition Techniques

Low-temperature organometallic reactions have been reported for the synthesis of fluorinated pentenoates. For example, Michael Kolb et al. (1988) described the synthesis of ethyl 2,2-difluoro-4-pentenoate via preparative flow techniques involving organometallic intermediates at low temperatures. Although this example is for difluoro substitution, analogous methods can be adapted for trifluoromethyl substitution by employing trifluoromethylating agents.

- Use of organolithium or Grignard reagents at low temperatures to control regio- and stereoselectivity

- Flow chemistry to enhance reproducibility and scalability

- Subsequent esterification steps to yield the final pentenoate ester

Malonate-Based Alkylation and Esterification

A multi-step synthetic route involves alkylation of diethyl methylmalonate followed by decarboxylation and esterification to form ethyl 2-methyl-4-pentenoate analogs, which can be modified to introduce trifluoromethyl groups via electrophilic trifluoromethylation or halide exchange reactions. This approach is more complex but allows for precise substitution patterns.

Cyclization and Derivative Formation from 5,5-Diethoxy-3-trifluoromethylpentenoic Acid Ethyl Ester

A Chinese patent (CN115286568A) describes a method using 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester as a key intermediate, which undergoes one-step cyclization with ammonia to yield 2-hydroxy-4-trifluoromethylpyridine. While this is a derivative synthesis, the preparation of the pentenoate ester precursor is relevant:

- Reaction solvent: Methanol, ethanol, or isopropanol (preferably methanol)

- Solvent to ester weight ratio: 1:1 to 5:1 (preferably 2:1 to 3:1)

- Reaction temperature: 80-120 °C (preferably 90-110 °C)

- Reaction pressure: 0.05-0.2 MPa (preferably 0.05-0.15 MPa)

This method highlights the use of this compound derivatives in further synthetic applications.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halide substitution (Trifluoromethyl iodide + ethyl acrylate) | Ethyl acrylate, CF3I, K2CO3 | Reflux, organic solvent | Simple, direct trifluoromethylation | Limited to smaller esters; may require further chain extension |

| Organometallic low-temperature flow synthesis | Organolithium/Grignard reagents, CF3 source | Low temp, flow reactor | High selectivity, scalable | Requires specialized equipment and handling |

| Malonate alkylation and esterification | Diethyl methylmalonate, alkyl halides | Multi-step, elevated temps | Precise substitution control | Multi-step, longer synthesis time |

| Cyclization from 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester | 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester, ammonia | 80-120 °C, 0.05-0.2 MPa, alcohol solvents | One-pot, high yield for derivatives | Focused on derivatives, not direct pentenoate synthesis |

Research Findings and Analysis

- The trifluoromethyl group is typically introduced via halide substitution or organometallic trifluoromethylation reagents, which provide high regioselectivity and yield.

- Low-temperature organometallic methods offer enhanced control over stereochemistry but require careful temperature regulation and may benefit from flow chemistry setups for scale-up.

- Multi-step malonate alkylation routes provide versatility but are less efficient and more time-consuming.

- The cyclization approach using 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester is notable for synthesizing related fluorinated heterocycles but also informs on precursor synthesis conditions.

- Industrial production methods often optimize solvent choice, temperature, and pressure to maximize yield and purity, with methanol being a preferred solvent in many cases.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-4-pentenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(trifluoromethyl)-4-pentenoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(trifluoromethyl)-4-pentenoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-Amino-2-(Trifluoromethyl)pent-4-enoate

Key Differences :

- Functional Groups: The amino (-NH₂) substitution at position 2 distinguishes this compound from the target. This introduces hydrogen-bonding capability and basicity, altering solubility and reactivity.

- Physicochemical Properties: Molecular Weight: 211.18 g/mol (vs. ~204.17 g/mol for the target) LogP: 2.08 (indicating moderate lipophilicity) . The amino group reduces logP compared to the target, which likely has higher lipophilicity (~2.5–3.0 estimated) due to the absence of polar substituents.

- Applications: The amino derivative may serve as a precursor for bioactive molecules (e.g., peptidomimetics), whereas the target’s lack of amino functionality could prioritize its use in less polar environments.

Methyl 4-Methyl-2-Pentenoate

Key Differences :

- Substituents : A methyl group replaces the -CF₃ group, and the ester is methyl rather than ethyl.

- Physicochemical Properties: Molecular Weight: 128.17 g/mol (significantly lower than the target) LogP: Not explicitly provided, but likely lower due to reduced fluorination and smaller ester group.

- Applications: Used in industrial synthesis (e.g., fragrances, polymers).

Haloxyfop Ethoxyethyl Ester (Pesticide Analogs)

Key Differences :

- Structure: Complex ester with pyridinyl and phenoxy groups.

- Functional Groups : Contains a -CF₃ group but in a heteroaromatic system.

- Applications : Used as herbicides (e.g., haloxyfop ethoxyethyl ester). The target’s simpler structure lacks the aromatic moieties critical for pesticidal activity but shares the -CF₃ group’s stability-enhancing properties .

Data Table: Comparative Physicochemical Properties

Research Findings and Implications

- Metabolic Stability : Fluorinated compounds like the target exhibit slower degradation in biological systems, a trait leveraged in agrochemicals (e.g., compounds) .

- Synthetic Utility : highlights ethyl ester and -CF₃ groups in pyrimidine synthesis, suggesting the target could serve as a fluorinated alkene precursor in heterocyclic chemistry .

Critical Notes and Limitations

- Direct experimental data for the target compound (e.g., LCMS, HPLC retention time) are absent in the provided evidence; comparisons rely on structural analogs.

- Safety and environmental impact (e.g., PNEC, TWA) remain uncharacterized; extrapolation from methyl pentenoate () suggests standard ester-handling precautions apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.